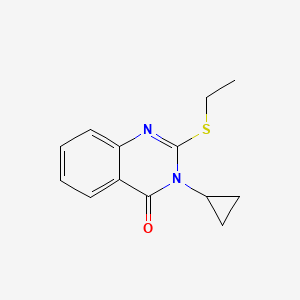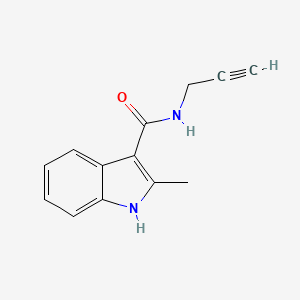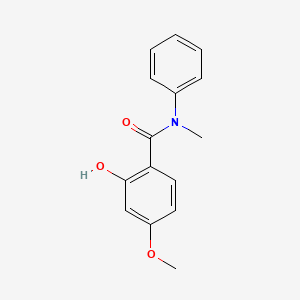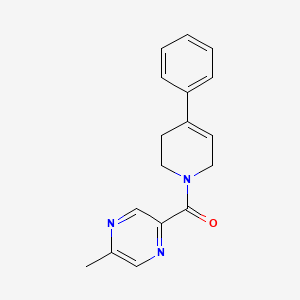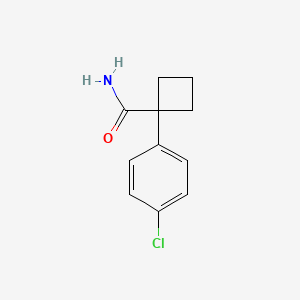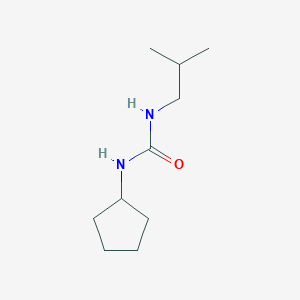
1-Cyclopentyl-3-(2-methylpropyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopentyl-3-(2-methylpropyl)urea, also known as CPIU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPIU is a urea derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 1-Cyclopentyl-3-(2-methylpropyl)urea is not fully understood, but it is thought to involve the inhibition of the NF-κB signaling pathway, which plays a crucial role in the production of pro-inflammatory cytokines. 1-Cyclopentyl-3-(2-methylpropyl)urea has also been shown to inhibit the activation of p38 MAPK and JNK, which are involved in the regulation of cytokine production and pain signaling.
Biochemical and Physiological Effects
1-Cyclopentyl-3-(2-methylpropyl)urea has been shown to have anti-inflammatory and analgesic effects in various animal models. 1-Cyclopentyl-3-(2-methylpropyl)urea has been shown to reduce the production of pro-inflammatory cytokines and reduce pain sensitivity in a rat model of neuropathic pain. In addition, 1-Cyclopentyl-3-(2-methylpropyl)urea has been shown to reduce the expression of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which play a role in inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Cyclopentyl-3-(2-methylpropyl)urea has several advantages for lab experiments, including its high yield and stability. However, 1-Cyclopentyl-3-(2-methylpropyl)urea has limited solubility in water, which can make it difficult to use in certain experiments. In addition, 1-Cyclopentyl-3-(2-methylpropyl)urea has not been extensively studied in humans, and its safety and efficacy in humans are not fully understood.
Direcciones Futuras
There are several future directions for the study of 1-Cyclopentyl-3-(2-methylpropyl)urea. One potential direction is to study the safety and efficacy of 1-Cyclopentyl-3-(2-methylpropyl)urea in humans. Another direction is to study the potential use of 1-Cyclopentyl-3-(2-methylpropyl)urea in the treatment of other inflammatory and pain conditions. In addition, further studies are needed to fully understand the mechanism of action of 1-Cyclopentyl-3-(2-methylpropyl)urea and its effects on various signaling pathways.
Conclusion
In conclusion, 1-Cyclopentyl-3-(2-methylpropyl)urea is a chemical compound that has potential therapeutic applications in the treatment of inflammation and pain. 1-Cyclopentyl-3-(2-methylpropyl)urea has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. While 1-Cyclopentyl-3-(2-methylpropyl)urea has several advantages for lab experiments, its safety and efficacy in humans are not fully understood. Further studies are needed to fully understand the potential of 1-Cyclopentyl-3-(2-methylpropyl)urea in the treatment of various conditions.
Métodos De Síntesis
1-Cyclopentyl-3-(2-methylpropyl)urea has been synthesized using various methods, including the reaction of cyclopentanone with isobutylamine and subsequent reaction with phosgene. Another method involves the reaction of 2-methylpropylamine with cyclopentanone, followed by the reaction with phosgene. The yield of 1-Cyclopentyl-3-(2-methylpropyl)urea using these methods range from 50-70%.
Aplicaciones Científicas De Investigación
1-Cyclopentyl-3-(2-methylpropyl)urea has been studied for its potential therapeutic applications, including its use as an anti-inflammatory agent and in the treatment of neuropathic pain. 1-Cyclopentyl-3-(2-methylpropyl)urea has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and reduce the expression of cyclooxygenase-2 in lipopolysaccharide-stimulated macrophages. In addition, 1-Cyclopentyl-3-(2-methylpropyl)urea has been shown to reduce mechanical allodynia and thermal hyperalgesia in a rat model of neuropathic pain.
Propiedades
IUPAC Name |
1-cyclopentyl-3-(2-methylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-8(2)7-11-10(13)12-9-5-3-4-6-9/h8-9H,3-7H2,1-2H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZNYGBTYUPFDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)NC1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-3-(2-methylpropyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dimethyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7473762.png)
![N-[2-(methylcarbamoyl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7473765.png)
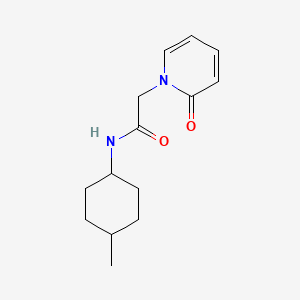
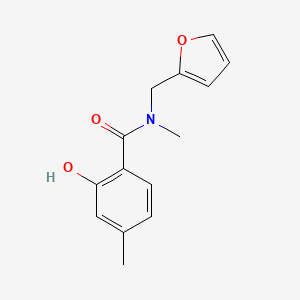
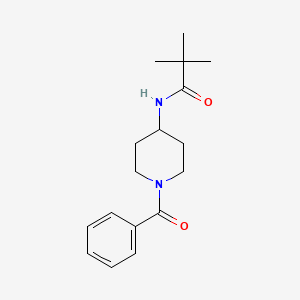
![N-(3-ethynylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7473789.png)

![Azetidin-1-yl-[1-(4-fluorobenzoyl)piperidin-4-yl]methanone](/img/structure/B7473807.png)

